1-Acetyl-2-pyrrolidone

Description

Contextualization within Pyrrolidone Chemistry Research

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in a vast array of biologically active molecules, including numerous alkaloids and pharmaceuticals. frontiersin.orgnih.gov Its saturated nature allows for a three-dimensional structure that is advantageous for creating specific interactions with biological targets. nih.gov The pyrrolidinone nucleus, which is a derivative of pyrrolidine featuring a carbonyl group, is a particularly important pharmacophore that has been extensively studied for its diverse pharmacological effects, including antibacterial, antifungal, anticancer, and anticonvulsant properties. citizendium.org

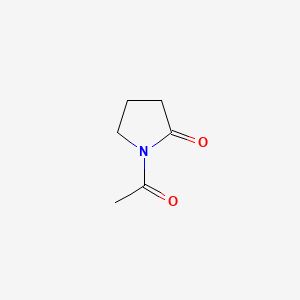

1-Acetyl-2-pyrrolidone is situated within this broad field as an N-acylated derivative of 2-pyrrolidone. Its chemical structure is characterized by a five-membered lactam ring with an acetyl group attached to the nitrogen atom. cymitquimica.com This modification significantly influences the compound's chemical and physical properties, distinguishing it from its parent compound, 2-pyrrolidone, and other N-substituted pyrrolidones. In academic research, this compound is often utilized as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai It also serves as a model compound for studying the influence of N-acylation on the chemical and biological properties of lactams.

Historical Perspectives on Pyrrolidone Derivative Studies

The study of lactams, the cyclic amides of which this compound is a member, has a rich history rooted in the development of antibiotics. The discovery of penicillin and its β-lactam ring spurred extensive research into the synthesis and reactivity of these strained cyclic amides. wikipedia.orgnih.gov The first synthetic β-lactam was prepared by Hermann Staudinger in 1907. wikipedia.org While much of the early focus was on the four-membered β-lactams, research gradually expanded to include larger lactam rings like the five-membered γ-lactam of pyrrolidone.

The synthesis of 2-pyrrolidone itself has been a subject of industrial and academic interest, with early commercial preparations involving a multi-step process starting from acetylene (B1199291) and formaldehyde. google.com Over time, more direct synthetic routes have been developed. google.comchemicalbook.com The investigation of pyrrolidone derivatives with potential psychotropic actions was documented in the early 1990s, where various new derivatives were synthesized and screened for their pharmacological effects. nih.gov A notable study from 1991 specifically synthesized a series of 1-acyl-2-pyrrolidinone derivatives, including this compound, to investigate their potential as prodrugs for gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter. nih.gov This research highlighted the potential for N-acyl derivatives of 2-pyrrolidinone (B116388) to possess significant biological activity. nih.gov

Significance of the Acetyl Moiety in Pyrrolidone Research

The introduction of an acetyl group at the 1-position of the pyrrolidone ring has profound implications for its chemical behavior and potential applications. The acetyl group is an electron-withdrawing group, which can influence the reactivity of the lactam ring. In a 1991 study, it was observed that 1-acetyl-2-pyrrolidinone was less stable in acidic and alkaline buffers compared to the unsubstituted 2-pyrrolidinone. nih.gov This increased lability is crucial for its potential role as a prodrug, as it suggests the compound can be hydrolyzed in vivo to release its constituent parts. nih.gov

The same study demonstrated that 1-acyl-2-pyrrolidinone derivatives were degraded in liver and brain homogenates, with the conversion of one such derivative to GABA being confirmed in mouse liver homogenate. nih.gov This suggests that the pharmacological activity of these compounds is likely attributable to the release of GABA following hydrolysis of the acyl group. nih.gov Therefore, the acetyl moiety in this compound is not merely a structural modification but a key functional component that can impart desirable pharmacokinetic properties, such as the ability to cross biological membranes and release an active compound at a target site. More recent research has also explored N-acetylpyrrolidine derivatives as potential inhibitors of enzymes like α-glucosidase and α-amylase, which are relevant in the context of type 2 diabetes.

Current Research Trends and Future Directions for this compound

Current research continues to explore the utility of this compound and related N-acyl pyrrolidones in various scientific domains. The compound is recognized for its utility as a solvent, a reagent in organic synthesis, and as a building block for pharmaceuticals and agrochemicals. cymitquimica.com Its favorable properties, such as good thermal stability and low volatility, make it a valuable component in industrial processes. cymitquimica.com

Recent studies have focused on the synthesis of novel pyrrolidine derivatives with a wide range of biological activities, and compounds bearing the pyrrolidine scaffold are continually being investigated as potential new drug candidates. frontiersin.orgnih.gov The ability to synthesize highly functionalized pyrrolidines through advanced catalytic methods opens up new avenues for creating complex molecules with tailored properties. nih.govacs.org

Future research on this compound is likely to expand in several directions. Its role as a precursor in the synthesis of bioactive compounds remains a strong area of interest, with the potential for developing new therapeutics. ontosight.ai Furthermore, the unique solvent properties of this compound could be further exploited in green chemistry applications and in the formulation of novel materials. The exploration of its biological activities, particularly in the context of enzyme inhibition and as a prodrug, is also expected to continue, potentially leading to the development of new therapeutic strategies for a variety of diseases.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H9NO2 | cymitquimica.comontosight.aichemicalbook.com |

| Molecular Weight | 127.14 g/mol | ontosight.aichemicalbook.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Boiling Point | 231 °C | chemicalbook.com |

| Density | 1.15 g/cm³ | chemicalbook.com |

| Refractive Index | 1.4810-1.4850 | chemicalbook.com |

| Water Solubility | Slightly soluble | chemicalbook.com |

| CAS Number | 932-17-2 | cymitquimica.comontosight.aichemicalbook.com |

Structure

3D Structure

Propriétés

IUPAC Name |

1-acetylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHUPYSUKYAIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239321 | |

| Record name | 2-Pyrrolidinone, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-17-2 | |

| Record name | 1-Acetyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-2-pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-2-pyrrolidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrrolidinone, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Acetyl-2-pyrrolidone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL2S7T2BKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 1 Acetyl 2 Pyrrolidone

Established Synthetic Routes to 1-Acetyl-2-pyrrolidone

The synthesis of this compound is most prominently achieved through the direct acetylation of 2-pyrrolidone. However, alternative strategies have also been developed.

Acetylation Reactions of 2-Pyrrolidone

The most prevalent and industrially significant method for producing this compound is the N-acetylation of 2-pyrrolidone. smolecule.com This transformation is typically accomplished using common acetylating agents such as acetic anhydride (B1165640) or acetyl chloride.

The reaction with acetic anhydride is a widely used laboratory and industrial method. To facilitate the reaction, a base like pyridine (B92270) is often employed. smolecule.com The reaction conditions are generally mild, leading to high yields of the desired product. smolecule.com Industrial production may utilize continuous flow reactors to improve efficiency and yield. smolecule.com

Acetyl chloride is another effective acetylating agent for this conversion. smolecule.com This reaction necessitates careful control due to the formation of hydrochloric acid as a byproduct, which can impact the reaction medium and product stability.

| Acetylating Agent | Catalyst/Base | Key Features |

| Acetic Anhydride | Pyridine | High yield, mild conditions, common laboratory method. smolecule.com |

| Acetyl Chloride | - | Requires careful control due to HCl byproduct formation. |

Alternative Synthetic Approaches

While direct acetylation is the dominant route, other synthetic pathways to this compound exist. One such method involves the reaction of 2-pyrrolidone with ketene. Ketene, a highly reactive organic compound, can directly acetylate the nitrogen atom of the pyrrolidone ring.

Another approach is through transacetylation reactions. In this method, an acetyl group is transferred from a donor molecule, such as vinyl acetate (B1210297), to 2-pyrrolidone. These reactions can sometimes be catalyzed by enzymes, offering a more environmentally friendly and selective synthetic option.

Mechanistic Investigations of this compound Formation

The formation of this compound via the acetylation of 2-pyrrolidone proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the 2-pyrrolidone ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (acetic anhydride or acetyl chloride).

In the case of acetic anhydride, the reaction is often facilitated by a base, which can deprotonate the 2-pyrrolidone, thereby increasing its nucleophilicity. The resulting pyrrolidonate anion then attacks one of the carbonyl carbons of acetic anhydride, leading to a tetrahedral intermediate. This intermediate subsequently collapses, eliminating an acetate anion and forming the N-acetylated product.

When acetyl chloride is used, the lone pair of electrons on the nitrogen atom of 2-pyrrolidone attacks the carbonyl carbon of acetyl chloride. This is followed by the expulsion of a chloride ion to form the final product. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction.

Derivatization Strategies for this compound

This compound serves as a versatile building block for the synthesis of more complex molecules through modifications at either the pyrrolidone ring or the acetyl group.

Modification at the Pyrrolidone Ring

The pyrrolidone ring of this compound can be subjected to various chemical transformations. For instance, the lactam carbonyl group can be reduced. Treatment with strong reducing agents like lithium aluminum hydride can convert the carbonyl group to a methylene (B1212753) group, yielding N-acetylpyrrolidine. smolecule.com

Furthermore, the ring can be functionalized at positions other than the nitrogen atom. Research has shown the synthesis of substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which can be further reacted to create a library of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives. nih.gov

Acetyl Group Transformations

The acetyl group itself offers a site for derivatization. The carbonyl group of the acetyl moiety can undergo reduction. For example, using a reducing agent can convert the carbonyl to a hydroxyl group, forming 1-(1-hydroxyethyl)-2-pyrrolidone. The synthesis of N-acetyl-2-hydroxypyrrolidine has been reported. prepchem.com

Additionally, the acetyl group can be completely removed or replaced. Nucleophilic substitution reactions can be employed to replace the acetyl group with other functional groups, often facilitated by nucleophiles such as amines or alcohols under acidic or basic conditions. smolecule.com Reduction reactions can also convert the compound back to 2-pyrrolidone. smolecule.com

Role of 1 Acetyl 2 Pyrrolidone in Advanced Organic Synthesis

1-Acetyl-2-pyrrolidone as a Key Intermediate in Complex Molecule Synthesis

The reactivity of this compound, enhanced by its acetyl group, positions it as a crucial intermediate in the synthesis of a wide array of complex molecules. chemimpex.com Its structural framework serves as a foundational building block for constructing more intricate chemical entities.

Precursor in Pharmaceutical Synthesis

In the pharmaceutical industry, this compound is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). chemimpex.com The pyrrolidone ring is a common structural motif in many drugs, and this compound provides a convenient entry point for introducing this scaffold. mdpi.com For instance, it is a useful intermediate for the synthesis of levosulpiride, a therapeutic agent for depression and a central nervous system agonist. google.com Its role extends to being a building block for N-heterocyclic compounds, which are fundamental components of many pharmaceuticals. smolecule.com

Intermediate in Agrochemical Synthesis

The utility of this compound extends to the agrochemical sector, where it serves as an intermediate in the production of pesticides and herbicides. cymitquimica.comchemimpex.com The pyrrolidone structure can be modified to create molecules with desired biological activities for crop protection. Its role as a building block for N-heterocyclic compounds is also relevant in this field, as these compounds are integral to many agrochemical products. smolecule.com

Applications in Specialty Chemical Production

This compound is also employed in the manufacturing of various specialty chemicals. chemimpex.com It is utilized in the production of polymers, such as poly(2-pyrrolidone), where it can act as an activator in anionic polymerization. chemimpex.comsmolecule.com This polymer has applications in both the pharmaceutical and materials science fields. smolecule.com Additionally, it finds use in the synthesis of surfactants. chemimpex.com

This compound as a Reagent in Organic Transformations

Beyond its role as an intermediate, this compound also functions as a reagent in various organic transformations. cymitquimica.com Its unique structure, containing both an amide and a cyclic ring, allows it to participate directly in chemical reactions. smolecule.com

The acetyl group can be involved in substitution reactions, allowing for the introduction of other functional groups. Furthermore, recent research has explored its potential as an organocatalyst, where it can accelerate specific chemical reactions, such as aldol (B89426) reactions and cyclizations, without being consumed in the process. smolecule.com

Solvent Applications in Specialized Chemical Reactions

With a high boiling point of 231°C and good thermal stability, this compound is a valuable solvent for a range of chemical reactions. smolecule.com Its moderate polarity enables it to dissolve a wide variety of both polar and non-polar compounds. smolecule.com This versatility makes it suitable for the synthesis of organic compounds, including pharmaceuticals and agrochemicals, as it can effectively dissolve diverse starting materials and reaction products. smolecule.com It is also used as a solvent for animal injections.

Applications and Mechanistic Studies in Material Science and Formulations

Enhancing Solubility and Bioavailability in Pharmaceutical Formulations

In the pharmaceutical industry, 1-Acetyl-2-pyrrolidone is utilized for its capacity to improve the delivery and efficacy of active pharmaceutical ingredients (APIs). chemimpex.comsci-hub.se It is recognized as a versatile organic compound with excellent solubility properties, making it a valuable component in complex formulations. chemimpex.com

Research into advanced drug delivery systems (DDS) has identified this compound as a compound of interest. chemimpex.comsmolecule.com Its potential is particularly noted in systems designed to improve the transport of therapeutic agents into the body. One of its key functions in this area is as a penetration enhancer. The mechanism of action involves the disruption of lipid bilayers in cell membranes, which increases their permeability and facilitates the transport of drug molecules into cells. This property is especially useful in the development of transdermal drug delivery systems.

Furthermore, the low toxicity and biocompatibility of this compound make it a promising candidate for creating biocompatible materials intended for biomedical applications, including DDS and tissue engineering scaffolds. smolecule.com The inherent structure of the pyrrolidone ring, which contains both a hydrophobic alkyl group and a polar amide group, is a key factor in its ability to enhance the solubility of drugs within a delivery system. nih.gov

This compound functions as an effective solvent and excipient in various drug formulations. chemimpex.com Excipients are crucial inactive substances in a drug product, selected for their ability to safely and effectively deliver an API. sci-hub.se The primary role of N-AP as an excipient is to enhance the solubility and, consequently, the bioavailability of poorly soluble drugs. chemimpex.com Pyrrolidone-based materials have a long history of safe use in humans and are integral to creating stable drug-polymer matrices that improve the dissolution characteristics of APIs. sci-hub.sepharmtech.com Biofunctional excipients like N-AP can interact with biological components to augment drug absorption and therapeutic action. nih.gov

Table 1: Research Findings on Pyrrolidone-Based Excipients

| Excipient Type | Function | Mechanism/Key Property | Application Context |

| This compound | Solvent, Penetration Enhancer | Disrupts lipid bilayers, increasing cell permeability. | Enhancing solubility and bioavailability of APIs. chemimpex.com |

| Povidone (PVP) | Dissolution Enhancer, Binder | The 1-vinyl-2-pyrrolidinone group accepts hydrogen bonds, stabilizing the drug. pharmtech.com | Used in solid-dispersion technology to increase drug solubility. pharmtech.com |

| Copovidone | Tablet Binder, Film Former | A copolymer of 1-vinyl-2-pyrrolidone and vinyl acetate (B1210297). pharmtech.com | Used in immediate-release solid dosage formulations. pharmtech.com |

Role in Polymer Production

Beyond pharmaceuticals, this compound plays a significant role in the polymer industry. chemimpex.comsmolecule.com It is used as an intermediate and a functional component in the synthesis of various polymers, including high-performance materials for coatings and adhesives. chemimpex.com

In the manufacturing of certain polymers, this compound can serve as a co-monomer. chemimpex.com Its incorporation into the polymer chain contributes to the final properties of high-performance materials that are utilized in applications such as industrial coatings and adhesives. chemimpex.com

A primary application of this compound in polymer chemistry is its role as an activator in the anionic polymerization of lactams, most notably 2-pyrrolidone. smolecule.comresearchgate.net This process is a key method for producing poly(2-pyrrolidone). smolecule.com Anionic polymerization is typically initiated by a compound such as N-potassium-2-pyrrolidone, and N-AP is added to accelerate the reaction. researchgate.netgoogleapis.com The acetyl group enhances the reactivity of the compound, making it an effective activator that can influence the efficiency of the polymerization process. chemimpex.comsmolecule.com Research has specifically investigated the kinetics of 2-pyrrolidone polymerization activated with this compound, confirming its function in accelerating the process. researchgate.net

Table 2: Influence of Activators on Lactam Polymerization

| Parameter | Influence of Activator (this compound) | Effect on Polymer Properties |

| Reaction Rate | Accelerates the polymerization process. researchgate.net | Allows for more efficient production cycles. |

| Conversion Efficiency | Influences the degree of monomer-to-polymer conversion. smolecule.com | Affects overall yield and purity of the polymer. |

| Molecular Weight | Affects the final molecular weight of the polymer. smolecule.com | Directly impacts mechanical properties like strength and toughness. |

| Crystallinity | Polymerization temperature, controlled by the activation system, affects crystallinity. mdpi.com | Influences the polymer's thermal stability and stiffness. |

Applications in Cosmetic Formulations (Stabilizer, Thickening Agent)

This compound is utilized in the cosmetic industry as a functional ingredient to enhance the physical properties of various formulations. chemimpex.comknowde.com Its primary roles in this sector are as a stabilizer and a thickening agent, contributing significantly to the texture, consistency, and shelf-life of products such as creams and lotions. chemimpex.com

As a stabilizer, this compound helps to maintain the integrity of cosmetic emulsions, which are mixtures of otherwise immiscible liquids like oil and water. The historical use of pyrrolidone derivatives, such as poly(vinyl pyrrolidone) (PVP), as emulsion stabilizers provides context for its function. researchgate.net These agents work by preventing the coalescence of dispersed droplets, ensuring the product remains uniform and stable over time. The presence of the polar lactam ring and the acetyl group in this compound's structure allows it to situate at the oil-water interface, reducing interfacial tension and preventing the separation of phases. This stabilizing action is crucial for the aesthetic appeal and performance of many skincare and beauty products.

As a thickening agent, or rheology modifier, this compound impacts the viscosity of a product. chemimpex.com The inclusion of polymers and other agents that increase viscosity is a fundamental aspect of cosmetic formulation, transforming a liquid base into a desirable cream or lotion consistency. inflibnet.ac.in By increasing the viscosity, it helps to provide a richer texture and more controlled application for the consumer. While detailed mechanistic studies on its specific mode of action as a thickener are not extensively published, its function is understood within the broader principles of cosmetic science, where such agents create a network within the liquid phase that impedes flow, thereby increasing viscosity.

Table 1: Functional Roles of this compound in Cosmetics

| Function | Mechanism/Effect | Impact on Formulation |

| Stabilizer | Reduces interfacial tension between oil and water phases in emulsions. | Prevents phase separation, ensuring product uniformity and extending shelf life. |

| Thickening Agent | Increases the viscosity of the formulation. | Improves texture, provides a richer feel, and allows for more controlled application. |

Role in Surfactant Production

This compound serves as a valuable chemical intermediate in the production of surfactants. chemimpex.com Surfactants, or surface-active agents, are amphiphilic compounds that are essential components in a vast array of products, including detergents, emulsifiers, and foaming agents. The utility of this compound in this field stems from its chemical structure, particularly the reactive acetyl group attached to the pyrrolidone ring. chemimpex.com

While this compound itself is not typically used directly as a primary surfactant, its structure makes it a useful building block. The pyrrolidone ring is a versatile substituent that can enhance properties like water solubility and solvency in a final surfactant molecule. researchgate.net Research into pyrrolidone-based surfactants shows that attaching long alkyl chains (e.g., C8-C12) to the nitrogen of the pyrrolidone ring results in molecules with significant surface activity. researchgate.net

The production process can involve using this compound as a starting material, where its acetyl group can be modified or replaced in subsequent chemical reactions to build more complex surfactant structures. For example, it can serve as a precursor in syntheses that lead to specialized pyrrolidone derivatives designed for specific surfactant applications. chemimpex.comresearchgate.net The electronegativity of the pyrrolidone carbonyl oxygen can also play a role; it can accept a proton, allowing it to form an ion pair with anionic surfactants, leading to synergistic effects that enhance performance. researchgate.net This application highlights the role of this compound as a foundational element in the synthesis of advanced, high-performance surfactants. chemimpex.com

Table 2: Research Findings on Pyrrolidone-Based Surfactants

| Finding | Description | Relevance to this compound | Reference |

| Surface Activity | N-alkylated pyrrolidones with alkyl chains of approximately 8 to 14 carbons exhibit significant surface-active properties. | Demonstrates the potential of the pyrrolidone structure as a hydrophilic headgroup in surfactant design. This compound can be a precursor to these structures. | researchgate.net |

| Synergism | The pyrrolidone carbonyl oxygen can accept a proton, forming a pseudo-quaternary ion that pairs with anionic surfactants, reducing surface tension. | This mechanism explains how pyrrolidone-containing molecules can boost the performance of surfactant formulations. | researchgate.net |

| Chemical Intermediate | The acetyl group on this compound enhances its reactivity, making it a valuable intermediate for synthesizing specialty chemicals. | Confirms its role as a building block for more complex molecules, including custom-designed surfactants. | chemimpex.com |

Advanced Analytical Methodologies for 1 Acetyl 2 Pyrrolidone and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the structural analysis and characterization of 1-acetyl-2-pyrrolidone. These techniques provide detailed information about the molecule's atomic and molecular structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. It provides information on the chemical environment of individual protons and carbon atoms within the molecule.

¹H NMR and ¹³C NMR are crucial for confirming the identity and purity of this compound. In ¹H NMR, the chemical shifts and coupling patterns of the protons on the pyrrolidone ring and the acetyl group provide a unique fingerprint of the molecule. For instance, experimental data for this compound in chloroform-d (B32938) (CDCl₃) shows distinct peaks for the different protons in the structure. hmdb.ca

Similarly, ¹³C NMR provides data on the carbon skeleton of the molecule. chemicalbook.com The chemical shifts of the carbonyl carbons and the carbons within the pyrrolidone ring are characteristic of the compound. chemicalbook.com In some cases, the broadening of peaks in the ¹³C NMR spectrum can be attributed to tautomerism, especially in hydrogen-bond-accepting solvents like DMSO. beilstein-journals.org

NMR is also instrumental in studying reaction mechanisms involving this compound and its derivatives. For example, in reactions with nucleophilic amines, NMR can confirm that the reaction occurs at the carbonyl group of the acetyl moiety. beilstein-journals.org Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can show correlations between protons and carbons separated by multiple bonds, further confirming structural assignments. beilstein-journals.org

Interactive ¹H NMR Data for this compound in CDCl₃ hmdb.ca

| Cluster Midpoint (ppm) | Multiplicity | Number of Hydrogens | Atom Assignment |

| 3.39 | t | 2 | CH₂ (adjacent to N) |

| 2.29 | t | 2 | CH₂ (adjacent to C=O) |

| 2.12 | m | 2 | CH₂ |

Interactive ¹³C NMR Data for this compound chemicalbook.com

| Chemical Shift (ppm) | Carbon Assignment |

| ~170 | C=O (amide) |

| ~170 | C=O (acetyl) |

| ~45 | CH₂ (adjacent to N) |

| ~31 | CH₂ |

| ~23 | CH₃ (acetyl) |

| ~18 | CH₂ (adjacent to C=O) |

Mass Spectrometry (MS) for Identification and Degradation Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight and elemental composition of this compound. It is also invaluable for identifying and analyzing its degradation products. nih.govconicet.gov.ar

When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the separation and identification of components in a mixture. nih.govacs.org In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (127.14 g/mol ). nih.govnih.gov

Fragmentation patterns in the mass spectrum provide structural information. For this compound, common fragments include those resulting from the loss of the acetyl group or parts of the pyrrolidone ring. nih.gov For example, a main daughter ion at m/z 112.05 can correspond to the neutral loss of carbon monoxide (CO). nih.gov Another significant peak is often observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. nih.gov

MS is particularly useful in studying the degradation of compounds. In the context of N-methylpyrrolidone (NMP) degradation, this compound has been identified as a degradation product. nih.govqub.ac.uk High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the confident identification of unknown degradation products by determining their elemental composition. nih.govconicet.gov.ar

Key Mass Spectrometry Data for this compound nih.govnih.gov

| Ion | m/z (Mass-to-Charge Ratio) | Significance |

| [C₆H₉NO₂]⁺ | 127 | Molecular Ion |

| [C₅H₉NO]⁺ | 99 | Fragment |

| [C₄H₆N]⁺ | 70 | Fragment |

| [CH₃CO]⁺ | 43 | Base Peak (often) |

Infrared (IR) Spectroscopy for Structural Confirmation

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound, thereby confirming its structure. chemicalbook.com The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds.

For this compound, the most characteristic IR absorption bands are those of the two carbonyl groups (C=O). The amide carbonyl group of the pyrrolidone ring and the ketone carbonyl group of the acetyl moiety typically show strong absorptions in the region of 1650-1750 cm⁻¹. researchgate.net The presence of two distinct carbonyl peaks in this region is a key indicator of the this compound structure.

Other significant absorptions include C-H stretching vibrations of the alkyl groups and C-N stretching vibrations. chemicalbook.com The exact positions of these peaks can provide further structural confirmation. The gas-phase IR spectrum of this compound is available in public databases like the NIST Chemistry WebBook. nist.gov

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~1720 | C=O stretch | Amide Carbonyl |

| ~1780 | C=O stretch | Ketone Carbonyl |

| ~2850-3000 | C-H stretch | Alkyl |

| ~1200-1300 | C-N stretch | Amide |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis. These methods are widely used for purity assessment and to determine the concentration of the compound in various samples.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. vwr.comavantorsciences.com It is commonly used to determine the purity of the compound. chemimpex.comlabscoop.com In GC, the sample is vaporized and passed through a column, where it is separated based on its boiling point and interaction with the stationary phase.

For purity analysis, a single, sharp peak in the chromatogram is indicative of a pure compound. The presence of additional peaks suggests the presence of impurities. acs.org GC can be coupled with a flame ionization detector (FID) for quantitative analysis or a mass spectrometer (GC-MS) for both identification and quantification. slideshare.net

The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkane standards, is a useful parameter for identifying this compound in GC analysis. nih.gov Headspace GC (HS-GC) is a variation of the technique used for analyzing volatile organic compounds in complex matrices. acs.org

Liquid Chromatography (LC) in Complex Mixture Analysis

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for the separation, identification, and quantification of this compound, especially in complex mixtures or when the compound is non-volatile or thermally labile. acs.org

Reverse-phase HPLC is a common method for analyzing this compound. sielc.com In this technique, a non-polar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comsielc.com The compound can be detected using a UV detector. nih.gov

LC can be coupled with mass spectrometry (LC-MS) to provide highly selective and sensitive analysis. nih.govacs.org This is particularly useful for identifying and quantifying this compound and its degradation products in complex samples, such as those from industrial processes or biological matrices. nih.govqub.ac.uknih.gov The use of an acidic modifier like formic acid in the mobile phase can make the method compatible with mass spectrometry. sielc.comsielc.com

Typical HPLC Conditions for this compound Analysis sielc.comsielc.com

| Parameter | Condition |

| Column | Reverse-phase (e.g., C18, Newcrom R1) |

| Mobile Phase | Acetonitrile/Water mixture |

| Modifier | Phosphoric acid or Formic Acid (for MS compatibility) |

| Detection | UV |

| Application | Purity testing, impurity isolation, pharmacokinetic studies |

Environmental Fate and Toxicological Research Perspectives

Oxidative Degradation Pathways and Metabolite Identification

Research into the environmental fate of pyrrolidone-based solvents often involves studying their degradation under various conditions. 1-Acetyl-2-pyrrolidone has been identified as a degradation product in studies concerning related compounds, particularly N-methylpyrrolidone (NMP).

In a study assessing the oxidative degradation of NMP under conditions mimicking those in microelectronic fabrication, this compound (referred to in the study as 2-NEP) was identified as a potential minor degradation product. nih.govqub.ac.ukresearchgate.net The research utilized a multiplatform analytical approach, including liquid chromatography/mass spectrometry (LC/MS), to characterize the compounds formed during the catalytic oxidation of NMP. researchgate.net The proposed mechanism suggests that the degradation of minor impurities in the NMP sample may lead to the formation of this compound. researchgate.net

The primary degradation pathways of NMP itself were found to proceed via hydrogen abstraction, leading to major degradants like N-methylsuccinimide (NMS) and 1-formyl-2-pyrrolidone (FP). researchgate.net A third, more speculative pathway involved a ring-opening mechanism. researchgate.net The identification of this compound was based on mass spectrometry data, which showed a protonated mass at m/z 130.0867 Da. nih.govqub.ac.uk

A summary of the degradation products identified in the oxidative study of NMP is provided below.

| Proposed Degradation Product | Abbreviation | Molecular Formula | Pathway Type |

| N-methyl-4-aminobutanoic acid | NM4ABA | C5H11NO2 | Major (Ring Opening) |

| N-methylsuccinimide | NMS | C5H7NO2 | Major |

| 5-hydroxy-N-methylpyrrolidone | 5-HNMP | C5H9NO2 | Major |

| 1-formyl-2-pyrrolidone | FP | C5H7NO2 | Major |

| This compound | 2-NEP | C6H9NO2 | Minor |

| 1-(2-Hydroxyethyl)-2-pyrrolidone | 2-AP | C6H11NO2 | Minor |

Data sourced from a study on NMP degradation. nih.govqub.ac.ukresearchgate.net

Environmental Impact Assessments (Academic Research on Green Chemistry Aspects)

The growing focus on green and sustainable chemistry has prompted a re-evaluation of many industrial solvents, leading to research into alternatives with more favorable environmental and health profiles.

In the context of sustainable chemical manufacturing, this compound is noted for its favorable environmental profile, which enhances its appeal for green chemistry applications. chemimpex.com The drive towards sustainability is largely influenced by increasing regulatory scrutiny on widely used solvents. revistanefrologia.comhbm4eu.eu For instance, solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAC) have been classified by regulations such as the European Union's REACH as Substances of Very High Concern due to their reproductive toxicity. revistanefrologia.comhbm4eu.eu This has created a demand for safer alternatives in industries ranging from polymer production to pharmaceuticals. revistanefrologia.comresearchgate.net

Academic and industrial research is exploring not only replacement solvents but also greener production routes for existing chemicals. For example, biosynthetic pathways for the parent compound, 2-pyrrolidone, using starting materials like glutamate (B1630785) are being developed as a more environmentally friendly alternative to traditional petrochemical synthesis. researchgate.net This trend underscores the chemical industry's shift towards processes that avoid harsh conditions and reduce reliance on petroleum-derived feedstocks. researchgate.net The favorable characteristics of compounds like this compound position them as subjects of interest in this shift towards sustainable manufacturing practices. chemimpex.com

When compared to other aprotic solvents, this compound is often highlighted for its low toxicity. chemimpex.comnetascientific.com This contrasts sharply with the profiles of several widely used industrial solvents that are now subject to significant regulatory restrictions. hbm4eu.eu NMP, for example, while having low acute toxicity, is recognized as a reproductive toxicant and teratogenic agent at high exposures. revistanefrologia.comresearchgate.net

The table below provides a comparative overview of this compound and other common aprotic solvents based on their regulatory and toxicity profiles.

| Solvent | Molecular Formula | Typical Applications | Key Environmental/Health Profile Notes |

| This compound | C6H9NO2 | Solvent, chemical intermediate, R&D applications. cymitquimica.comchemicalbook.com | Generally characterized as having low toxicity and a favorable environmental profile. chemimpex.com |

| N-Methyl-2-pyrrolidone (NMP) | C5H9NO | Petrochemical processing, paint stripping, microelectronics. iwaponline.com | Classified as a Substance of Very High Concern (SVHC) under REACH due to reproductive toxicity. revistanefrologia.comhbm4eu.eu |

| N-Ethyl-2-pyrrolidone (NEP) | C6H11NO | Solvent in various industrial processes. revistanefrologia.com | Also subject to regulatory evaluation due to structural similarity to NMP. hbm4eu.eu |

| N,N-Dimethylformamide (DMF) | C3H7NO | Polymer and acrylic fiber production. | Classified as an SVHC under REACH for reproductive toxicity. hbm4eu.eu |

| N,N-Dimethylacetamide (DMAC) | C4H9NO | Solvent for fibers, films, and coatings. | Classified as an SVHC under REACH for reproductive toxicity; considered a probable human carcinogen by IARC. hbm4eu.eu |

This regulatory pressure on established solvents like NMP, DMF, and DMAC drives research and industrial interest towards alternatives like this compound that may offer a better environmental and safety balance. hbm4eu.euresearchgate.net

Research on Toxicological Profiles for R&D Applications

This compound is primarily supplied for research and development (R&D) purposes and is not intended for medicinal or household use. chemicalbook.comspectrumchemical.com Safety documents accompanying the compound for laboratory use often state that its toxicological properties have not been fully investigated or determined. spectrumchemical.com

Despite the incomplete profile, the compound is generally characterized in chemical literature as having low toxicity. chemimpex.comnetascientific.com However, it is also noted that it should be handled with care, as it may cause irritation upon contact. cymitquimica.com The pyrrolidine (B122466) ring is a core structure in many pharmacologically active molecules, making its derivatives, including this compound, of continuous interest in R&D for potential new drug candidates. frontiersin.org

The toxicological profiles of structurally related compounds provide some context. NMP exhibits low acute toxicity but is a known developmental toxicant at higher exposure levels. researchgate.net Another related compound, 1-Vinyl-2-pyrrolidone (NVP), shows acute toxicity in animals via oral, dermal, and inhalation routes and can cause severe eye and respiratory tract irritation. industrialchemicals.gov.au This highlights that while the pyrrolidone class has broad utility, the specific toxicological profile of each derivative can vary significantly and requires individual assessment. The current toxicological data on this compound is limited, reflecting its status as a compound primarily used in controlled R&D settings. chemicalbook.comspectrumchemical.com

Q & A

Q. How should researchers document experimental parameters to ensure reproducibility in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.